

rimocidin derivative BU16 activity comparison

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Compound Focus: Rimocidin

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Antifungal Activity of Rimocidin vs. BU16

The table below summarizes the key characteristics and quantitative antifungal data for **rimocidin** and the BU16 derivative, as reported in a foundational study [1].

Feature	Rimocidin	Rimocidin Derivative BU16
Producer Strain	<i>Streptomyces mauvecolor</i> BU16 [1]	<i>Streptomyces mauvecolor</i> BU16 [1]
Chemical Structure	Tetraene macrolide with a six-membered hemiketal ring and a propyl group side chain [1]	Tetraene macrolide with a six-membered hemiketal ring and an ethyl group side chain (difference from rimocidin) [1]
Status	Known compound [1]	New derivative first described in the 2016 study [1]
Antifungal Activity	Broad-spectrum activity against various plant-pathogenic fungi [1]	Broad-spectrum activity against various plant-pathogenic fungi [1]
MIC against *C. coccodes*	2 µg/mL [1]	2 µg/mL [1]
Control Efficacy on Pepper Plants	Potent efficacy against anthracnose development [1]	Potent efficacy against anthracnose development [1]

Feature	Rimocidin	Rimocidin Derivative BU16
Mechanism of Action	Targets the fungal cell envelope, causing cell lysis [1]	Targets the fungal cell envelope, causing cell lysis [1]

Detailed Experimental Protocols

The following methodologies are crucial for replicating the experiments that generated the comparative data.

Adenylate Kinase (AK)-Based Cell Lysis Assay

This was the primary screening method used to discover these antifungal compounds [1].

- **Purpose:** To detect antifungal metabolites that target the cell envelope of fungi.
- **Principle:** Compounds that damage the fungal cell membrane cause the leakage of intracellular adenylate kinase (AK). The released AK is then quantified using a luciferase-based reaction, where its activity leads to light emission. A higher signal indicates greater cell lysis.
- **Key Steps:**
 - **Fungal Preparation:** Prepare a suspension of the test fungus.
 - **Compound Exposure:** Incubate the fungal suspension with the test compound or culture extract.
 - **AK Detection:** Use a commercial AK assay kit to measure the luminescence in the supernatant, which corresponds to the amount of AK leaked from the cells.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This standard method was used to determine the lowest concentration that inhibits fungal growth [1].

- **Procedure:**
 - Prepare a series of two-fold dilutions of the purified compounds (**rimocidin** and BU16) in a suitable broth medium.
 - Inoculate each dilution with a standardized concentration of the test fungus (*Colletotrichum coccodes* was used in the study).
 - Incubate the plates at the appropriate temperature for the fungus.

- The MIC is defined as the lowest concentration of the compound that visually prevents fungal growth after the incubation period.

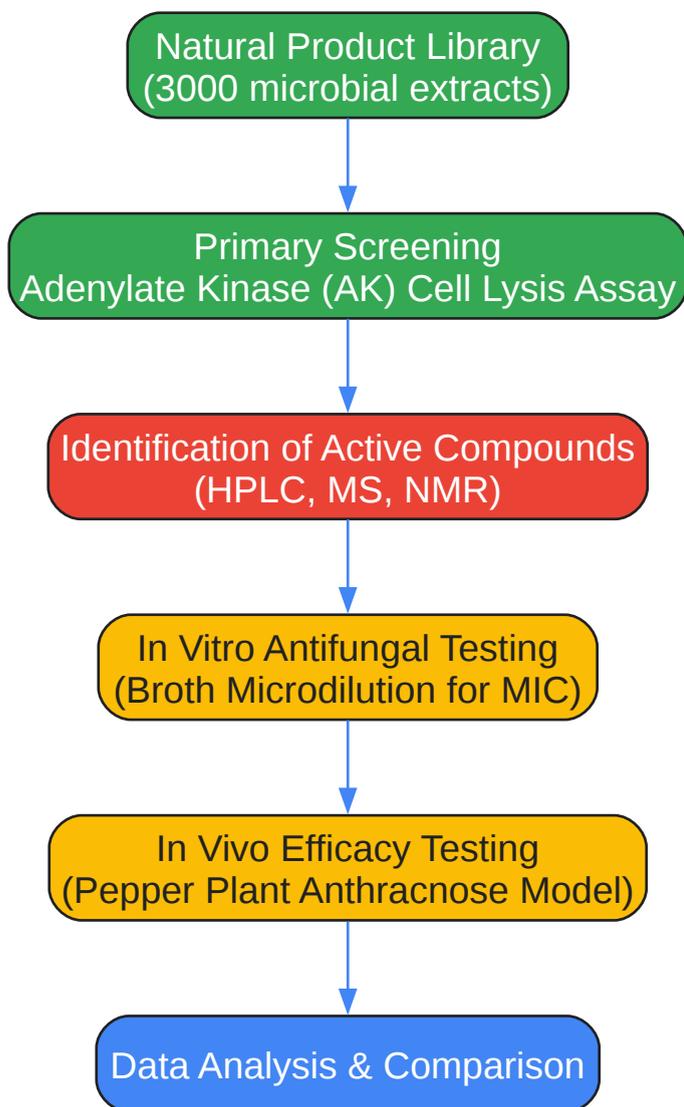
In Vivo Plant Efficacy Assay

This protocol tests the practical control efficacy of the compounds on plants [1].

- **Method:**
 - **Plant Material:** Use pepper plants as the test model.
 - **Treatment:** Apply the compounds to the plants.
 - **Challenge:** Inoculate the treated plants with the anthracnose pathogen (*Colletotrichum coccodes*).
 - **Evaluation:** Monitor and quantify the development and severity of anthracnose disease lesions on the plants over time to assess the control efficacy of the compounds.

Research Workflow for Discovery and Comparison

The diagram below visualizes the experimental workflow from the initial screening to the final application testing, as described in the protocols.



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Key Comparative Insights

- **Structural-Activity Relationship:** The sole identified structural difference between **rimocidin** and BU16 is the side chain (propyl in **rimocidin** vs. ethyl in BU16) [1]. The fact that this change did not lead to a significant difference in MIC against *C. coccodes* is a critical finding, suggesting that the length of this particular side chain may not be crucial for the antifungal activity against this pathogen.
- **Mode of Action:** Both compounds function by disrupting the fungal cell envelope, making them promising candidates for managing fungal pathogens that may have developed resistance to site-specific fungicides [1].

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References

1. Antifungal activity of rimocidin and a new ... [pubmed.ncbi.nlm.nih.gov]

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